REACTION_CXSMILES
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[C:1]([C:4]1[CH:16]=[CH:15][C:14]2[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[CH2:7][C:6]=2[CH:5]=1)([OH:3])=[O:2].C[C:18](C)([O-:20])C.[K+].C(OCC)=O>CN(C)C=O>[C:1]([C:4]1[CH:16]=[CH:15][C:14]2[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[CH:7]([CH:18]=[O:20])[C:6]=2[CH:5]=1)([OH:3])=[O:2] |f:1.2|
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Name
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|
Quantity
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2.8 g
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Type
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reactant
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Smiles
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C(=O)(O)C1=CC=2CC3=CC=CC=C3C2C=C1
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Name
|
|
Quantity
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133 mL
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Type
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solvent
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Smiles
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CN(C=O)C
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Name
|
|
Quantity
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12.5 g
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Type
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reactant
|
Smiles
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CC(C)([O-])C.[K+]
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Name
|
|
Quantity
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400 mL
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Type
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reactant
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Smiles
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C(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction solution was cooled to room temperature
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Type
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DISTILLATION
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Details
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Ethyl formate was distilled off
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Type
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ADDITION
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Details
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1M hydrochloric acid (150 mL) was added to the reaction mixture
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Type
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FILTRATION
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Details
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The solid was filtered
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Type
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WASH
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Details
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washed with distilled water
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Type
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DRY_WITH_MATERIAL
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Details
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The precipitate was dried overnight under reduced pressure with phosphorous pentoxide present
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Duration
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8 (± 8) h
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Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
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C(=O)(O)C1=CC=2C(C3=CC=CC=C3C2C=C1)C=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |